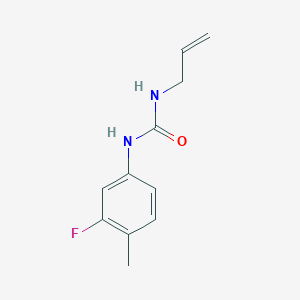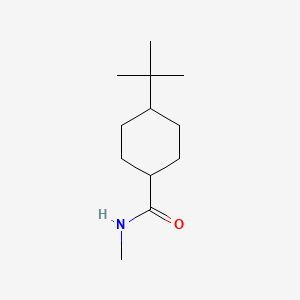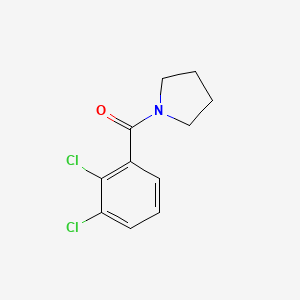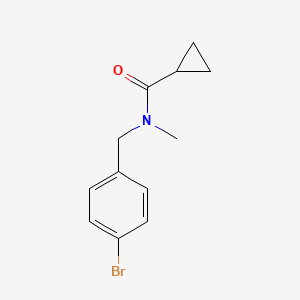![molecular formula C17H24N2O2 B7512725 Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone, also known as CPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPM is a piperazine derivative that has been synthesized using various methods, including the reductive amination of 3-methoxyphenylpiperazine with cyclopentanone.
Applications De Recherche Scientifique
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has shown potential therapeutic applications in scientific research, particularly in the field of neuroscience. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. These findings suggest that Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone may have potential applications in the treatment of mood disorders, anxiety disorders, and cognitive impairments.
Mécanisme D'action
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone acts as a partial agonist at the serotonin 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This partial agonist activity may result in the modulation of the receptor's activity, leading to changes in mood, anxiety, and stress. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone also acts as a modulator of the NMDA receptor, which means that it can enhance or inhibit the receptor's activity depending on the concentration of the compound. This modulation of the NMDA receptor may result in changes in learning and memory.
Biochemical and Physiological Effects
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects in scientific research. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has been shown to increase the release of serotonin in the hippocampus, which is involved in learning and memory. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These findings suggest that Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone may have neuroprotective effects and may promote neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1A receptor and the NMDA receptor. Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone also has good bioavailability and can easily cross the blood-brain barrier, making it an ideal compound for studying the effects of neurotransmitter modulation on brain function. However, Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for research on Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone. One direction is to investigate the potential therapeutic applications of Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone in the treatment of mood disorders, anxiety disorders, and cognitive impairments. Another direction is to explore the potential neuroprotective effects of Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone and its ability to promote neuronal growth and survival. Additionally, future research could focus on the development of new and improved synthesis methods for Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone and the optimization of its pharmacological properties.
Méthodes De Synthèse
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has been synthesized using various methods, but the most common method is the reductive amination of 3-methoxyphenylpiperazine with cyclopentanone. This method involves the reaction of 3-methoxyphenylpiperazine with cyclopentanone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone. The reaction is carried out under reflux conditions in an inert atmosphere, and the product is purified using column chromatography.
Propriétés
IUPAC Name |
cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-8-4-7-15(13-16)18-9-11-19(12-10-18)17(20)14-5-2-3-6-14/h4,7-8,13-14H,2-3,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVQISZCINEPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)






![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)



